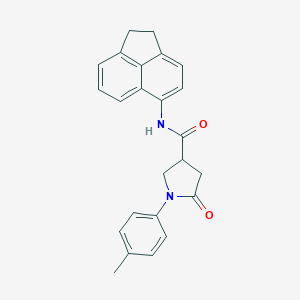![molecular formula C20H21N3O4S B278697 ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B278697.png)
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate, also known as EEPAT, is a synthetic compound that has been of interest to the scientific community due to its potential use in medicinal chemistry. EEPAT has been shown to have promising results in various scientific research studies, particularly in the areas of cancer and inflammation research.
作用机制
The mechanism of action of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer and inflammation. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of pro-inflammatory cytokine production. ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage is its anti-inflammatory effects, which may have potential use in the treatment of various inflammatory diseases. However, one limitation of using ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate research, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate for potential clinical use.
合成方法
The synthesis of ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethyl 3-aminocrotonate in the presence of triethylamine to form the corresponding ester. The final step involves the reaction of the ester with 4-oxo-3,4-dihydroquinazoline in the presence of sodium hydride to form ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate.
科学研究应用
Ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have potential use in various scientific research studies, particularly in the areas of cancer and inflammation research. In cancer research, ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
ethyl 5-ethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate |
|---|---|
分子式 |
C20H21N3O4S |
分子量 |
399.5 g/mol |
IUPAC 名称 |
ethyl 5-ethyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-3-13-11-15(20(26)27-4-2)18(28-13)22-17(24)9-10-23-12-21-16-8-6-5-7-14(16)19(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,24) |
InChI 键 |
XQHRTSAFSMDZEF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
规范 SMILES |
CCC1=CC(=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)